1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine
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Overview
Description
JNJ-38120836 is a chemical compound with the molecular formula C23H24N2O2S2 and a molecular weight of 424.60 g/mol. It is a spirocyclic benzofuran derivative developed by Johnson & Johnson for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-38120836 involves multiple steps, starting with the formation of the spirocyclic benzofuran core. The key steps include:
Formation of the Benzofuran Core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Spirocyclization: The benzofuran core is then subjected to spirocyclization with a piperidine derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of JNJ-38120836 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain consistency.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
JNJ-38120836 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of hydrogen atoms with halogens or other groups.
Scientific Research Applications
JNJ-38120836 has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of JNJ-38120836 involves its interaction with specific molecular targets. It is believed to:
Bind to Receptors: The compound binds to certain receptors in the body, modulating their activity.
Inhibit Enzymes: It may inhibit specific enzymes, affecting biochemical pathways.
Modulate Pathways: The compound can modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
JNJ-1802: Another compound developed by Johnson & Johnson with a similar mechanism of action.
NITD-688: A compound with a similar antiviral mechanism targeting the same molecular pathways.
Uniqueness
JNJ-38120836 is unique due to its specific spirocyclic benzofuran structure, which provides distinct pharmacological properties compared to other compounds. Its ability to modulate multiple pathways makes it a versatile candidate for therapeutic applications .
Properties
Molecular Formula |
C23H24N2O2S2 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-(3-methylsulfanyl-2-benzothiophen-1-yl)methanone |
InChI |
InChI=1S/C23H24N2O2S2/c1-28-22-17-5-3-2-4-16(17)20(29-22)21(26)25-10-8-23(9-11-25)14-27-19-7-6-15(13-24)12-18(19)23/h2-7,12H,8-11,13-14,24H2,1H3 |
InChI Key |
VCUDZTCDUDDJGG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC=CC2=C(S1)C(=O)N3CCC4(CC3)COC5=C4C=C(C=C5)CN |
Origin of Product |
United States |
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